An In-depth Technical Guide to 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
An In-depth Technical Guide to 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data in the public domain for this specific molecule, this guide combines available predicted data with established knowledge of the broader pyrrolo[2,3-d]pyrimidine class of compounds.
Core Chemical Properties
4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is a substituted pyrrolopyrimidine. The pyrrolo[2,3-d]pyrimidine scaffold is a key pharmacophore in numerous clinically important drugs, particularly kinase inhibitors, due to its structural similarity to adenine, which allows it to compete for the ATP-binding site of kinases.[1]
Table 1: Physicochemical Properties of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
| Property | Value | Data Type | Source |
| IUPAC Name | 4-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one | --- | N/A |
| CAS Number | 346599-63-1 | Experimental | [1][2] |
| Molecular Formula | C₆H₄ClN₃O | --- | [1][2] |
| Molecular Weight | 169.57 g/mol | Calculated | [1][2] |
| Melting Point | Not Available | --- | N/A |
| Boiling Point | 409.6 ± 45.0 °C | Predicted | [1][3] |
| Density | 1.549 ± 0.06 g/cm³ | Predicted | [1][3] |
| pKa | 10.12 ± 0.20 | Predicted | [1][3] |
| Solubility | Soluble in some organic solvents. | General | [4] |
Synthesis and Reactivity
Proposed Synthetic Pathway
A potential synthetic route could involve the construction of the pyrrolo[2,3-d]pyrimidine core followed by chlorination. For instance, starting from a suitably substituted pyrrole precursor, cyclization with a reagent providing the C4 and N3 atoms of the pyrimidine ring (e.g., urea or a derivative) could yield the corresponding pyrrolo[2,3-d]pyrimidin-4-one. Subsequent chlorination at the 4-position, and introduction of the 6-oxo functionality would lead to the target compound. The synthesis of the related compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, often involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5][6]
Spectroscopic Characterization
Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is not available in the reviewed literature. For comparison, the related compound 4-chloro-5H-pyrrolo[3,2-d]pyrimidine exhibits characteristic ¹H NMR signals in DMSO-d₆ at δ 12.43 (s, 1H), 8.61 (s, 1H), 7.97 (dd, 1H), and 6.72 (dd, 1H), and its mass spectrum shows a prominent [M+H]⁺ peak at m/z 154.01.[7] It is expected that 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one would show analogous characteristic signals.
Biological Significance and Therapeutic Potential
The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern drug discovery, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[8][9][10] This is due to its ability to mimic the purine ring of ATP and bind to the hinge region of the kinase active site.
Role as a Kinase Inhibitor Scaffold
Numerous approved drugs and clinical candidates, such as Tofacitinib and Ruxolitinib, are based on the 4-amino-pyrrolo[2,3-d]pyrimidine core.[8] The 4-chloro atom in compounds like 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one serves as a crucial handle for introducing various amine substituents via nucleophilic aromatic substitution, enabling the exploration of structure-activity relationships and the optimization of potency and selectivity against specific kinase targets.[11]
Safety and Handling
Specific safety and handling information for 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is not well-documented. However, based on related compounds, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment, including gloves and safety glasses. Compounds of this class may cause skin and eye irritation.[12]
Conclusion
4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is a heterocyclic compound with significant potential as a building block in the synthesis of biologically active molecules, particularly kinase inhibitors. While detailed experimental data for this specific molecule is sparse, its structural relationship to a well-established class of therapeutic agents underscores its importance for further investigation in the field of drug discovery and medicinal chemistry. The development of a robust synthetic protocol and thorough characterization of its chemical and biological properties would be a valuable contribution to the field.
References
- 1. lookchem.com [lookchem.com]
- 2. 346599-63-1 | 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one | Chlorides | Ambeed.com [ambeed.com]
- 3. 346599-63-1 | CAS DataBase [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 7. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
- 8. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 9. srinichem.com [srinichem.com]
- 10. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem [pubchem.ncbi.nlm.nih.gov]
